molecular formula C18H14N6OS2 B261594 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B261594
M. Wt: 394.5 g/mol
InChI Key: JCXKZJVATSZULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not yet fully understood. However, preliminary studies suggest that this compound may exert its effects through the inhibition of specific enzymes or receptors in the body, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide are numerous and varied. Some of the most notable effects observed in preclinical studies include anti-inflammatory activity, anti-tumor activity, and the ability to regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in laboratory experiments is its relative ease of synthesis and availability. However, one of the main limitations of using this compound is its potential toxicity, which must be carefully monitored and controlled in all experiments.

Future Directions

There are numerous potential future directions for research involving 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Some of the most promising areas of research include further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential as a therapeutic agent in human clinical trials. Additionally, this compound may also have applications in other fields, such as materials science and catalysis, which should be further explored in future research.

Synthesis Methods

The synthesis of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-(bromomethyl)benzonitrile, followed by the reaction of the resulting intermediate with sodium azide and dimethyl sulfide.

Scientific Research Applications

The potential applications of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in scientific research are vast and varied. One of the most promising areas of application for this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

Product Name

4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C18H14N6OS2

Molecular Weight

394.5 g/mol

IUPAC Name

4-(5-methylsulfanyltetrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H14N6OS2/c1-26-18-21-22-23-24(18)14-9-7-13(8-10-14)16(25)20-17-19-15(11-27-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,25)

InChI Key

JCXKZJVATSZULF-UHFFFAOYSA-N

SMILES

CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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